
Mycophenolic Acid beta-D-Glucuronide
Vue d'ensemble
Description
Mycophenolic Acid beta-D-Glucuronide is a metabolite of Mycophenolic Acid, which is widely used in immunosuppressive regimens, particularly after organ transplantation. This compound is formed through the glucuronidation of Mycophenolic Acid, a process that enhances its solubility and facilitates its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolic Acid beta-D-Glucuronide involves the enzymatic glucuronidation of Mycophenolic Acid. This reaction typically occurs in the liver, where Mycophenolic Acid is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors where Mycophenolic Acid is incubated with glucuronic acid and the necessary enzymes under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Mycophenolic Acid beta-D-Glucuronide primarily undergoes hydrolysis, where it is converted back to Mycophenolic Acid and glucuronic acid. This reaction is catalyzed by beta-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: Water and beta-glucuronidase enzyme.
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable glucuronide structure.
Major Products:
Hydrolysis: Mycophenolic Acid and glucuronic acid.
Applications De Recherche Scientifique
Pharmacological Significance
Immunosuppressive Therapy
MPAG plays a crucial role as a metabolite of MPA, which is extensively used to prevent graft rejection in kidney and other organ transplants. MPA acts as a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), critical for lymphocyte proliferation. The conversion of MPA to MPAG enhances its elimination through renal excretion, making it an essential component in managing therapeutic drug levels in transplant patients .
Therapeutic Drug Monitoring
Monitoring MPAG levels is vital for optimizing dosing regimens in patients receiving mycophenolate mofetil (MMF). Therapeutic drug monitoring ensures that drug concentrations remain within a therapeutic range, minimizing the risk of toxicity while maximizing efficacy. Clinical laboratories frequently measure MPAG to guide treatment decisions .
Metabolic Pathways
Glucuronidation
MPA is primarily metabolized in the liver through glucuronidation to form MPAG. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which conjugates glucuronic acid to MPA, facilitating its excretion via urine. Studies indicate that variations in glucuronidation rates can affect drug efficacy and safety profiles across different populations .
Comparative Metabolism Across Species
Research shows significant differences in the metabolism of MPA among species. For instance, while human liver microsomes efficiently produce MPAG, cat liver microsomes demonstrate reduced glucuronidation capacity. This species-specific metabolic pathway highlights the importance of understanding individual patient metabolism when prescribing MMF .
Clinical Implications
Adverse Effects and Management
While MPAG itself is considered inactive, its accumulation can lead to adverse effects associated with MPA therapy, including gastrointestinal issues and renal toxicity. Case studies have documented instances of villous atrophy and other gastrointestinal complications following prolonged exposure to MPA, necessitating careful monitoring and management strategies .
Drug Interactions
MPAG interacts with renal organic anion transporters (OATs), which can influence the pharmacokinetics of co-administered drugs. For example, both MPA and its glucuronides can inhibit OAT1 and OAT3, potentially leading to altered clearance rates for other medications processed by these transporters .
Data Tables
Parameter | Value | Significance |
---|---|---|
Half-life of MPAG | 10-12 hours | Indicates duration of action |
Protein Binding (MPA) | 97% | High binding affects distribution |
Renal Clearance (MPAG) | Varies by patient | Essential for dosing adjustments |
Case Study 1: Renal Transplant Patient Management
A study analyzed the pharmacokinetics of MMF in renal transplant recipients, demonstrating that patients with lower albumin levels exhibited increased clearance rates of MPA and its metabolites. This finding underscores the importance of individualizing therapy based on patient-specific factors such as renal function and serum albumin levels .
Case Study 2: Gastrointestinal Complications
Reports have highlighted gastrointestinal complications in patients undergoing MMF therapy, with some experiencing severe side effects attributed to high levels of MPAG. Adjustments in dosing and supportive care strategies were implemented to mitigate these effects while maintaining immunosuppression efficacy .
Mécanisme D'action
Mycophenolic Acid beta-D-Glucuronide itself is pharmacologically inactive. upon hydrolysis, it releases Mycophenolic Acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition blocks the de novo synthesis of guanosine nucleotides, leading to the suppression of T and B lymphocyte proliferation .
Comparaison Avec Des Composés Similaires
Mycophenolic Acid: The parent compound, which is active and used in immunosuppressive therapy.
Mycophenolic Acid Acyl Glucuronide: Another metabolite with pharmacological activity.
Uniqueness: Mycophenolic Acid beta-D-Glucuronide is unique due to its role in the detoxification and excretion of Mycophenolic Acid. Unlike Mycophenolic Acid Acyl Glucuronide, which retains some pharmacological activity, this compound is primarily involved in the safe elimination of the drug from the body .
Activité Biologique
Mycophenolic Acid beta-D-Glucuronide (MPAG) is a significant metabolite of Mycophenolic Acid (MPA), an immunosuppressant widely used in organ transplantation. Understanding the biological activity of MPAG is crucial, as it plays a role in the pharmacokinetics and pharmacodynamics of MPA therapy. This article discusses the biological activity, metabolism, and clinical implications of MPAG, supported by data tables and research findings.
1. Overview of Mycophenolic Acid and Its Metabolites
Mycophenolic acid is primarily metabolized to two major metabolites: the inactive phenolic glucuronide (MPAG) and the pharmacologically active acyl glucuronide (AcMPAG). While MPAG does not exhibit immunosuppressive activity, AcMPAG has been shown to have similar effects to MPA, making the understanding of both metabolites essential in clinical settings.
Metabolite | Activity | Notes |
---|---|---|
Mycophenolic Acid (MPA) | Immunosuppressive | Active moiety; inhibits lymphocyte proliferation. |
MPAG | Inactive | Major metabolite; does not exert pharmacological effects. |
AcMPAG | Pharmacologically active | Minor metabolite; similar effects to MPA; potential for adverse effects. |
MPA exerts its immunosuppressive effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis pathway of purines. This inhibition is critical for T- and B-lymphocyte proliferation, as these cells rely heavily on this pathway for growth and function . The metabolites, particularly AcMPAG, also interact with renal organic anion transporters (OAT1 and OAT3), which can influence the renal clearance of various drugs .
3. Pharmacokinetics and Metabolism
The pharmacokinetics of MPA and its metabolites are complex and influenced by factors such as liver and kidney function. MPAG is primarily formed through glucuronidation via UDP-glucuronosyltransferases (UGTs) in the liver, kidney, and intestines . The concentration ratios of MPA to its metabolites at steady state are approximately 1:24:0.28 for MPA:MPAG:AcMPAG .
Table 2: Concentration Ratios at Steady State
Compound | Concentration Ratio |
---|---|
Mycophenolic Acid | 1 |
Mycophenolic Acid Glucuronide (MPAG) | 24 |
Acyl Glucuronide | 0.28 |
4. Clinical Implications
Monitoring serum levels of MPAG is crucial for optimizing immunosuppressive therapy. Therapeutic ranges for MPA are typically between 1.0 to 3.5 mcg/mL, while MPAG levels should be monitored post-transplantation to ensure proper metabolic capacity . Elevated levels of MPAG can indicate over-immunosuppression, leading to increased susceptibility to infections .
5. Case Studies
Several studies have explored the relationship between MPAG levels and clinical outcomes:
- Study on Pediatric Patients : A study involving pediatric patients post-hematopoietic stem cell transplantation showed that monitoring MPAG levels helped adjust dosages effectively to avoid complications associated with over-immunosuppression .
- Adult Transplant Recipients : Research indicated that adult patients with elevated MPAG levels experienced higher rates of gastrointestinal disturbances and leukopenia, linking these adverse effects directly to glucuronidation processes .
6. Conclusion
This compound plays a crucial role in the pharmacological landscape surrounding mycophenolate mofetil therapy. While it lacks direct immunosuppressive activity, its metabolism and interaction with renal transporters significantly impact therapeutic outcomes. Continued research into the biological activity of MPAG will enhance our understanding of its role in immunosuppression and help optimize treatment strategies for transplant recipients.
Propriétés
IUPAC Name |
(3S,5S,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15?,16-,17-,20?,23+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGTSAYQQIUCN-OJWURBMUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.